2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent linked via a methylamino group at position 6, a p-tolyl group at position 1, and an ethanolamine moiety at position 2. The benzo[d][1,3]dioxole group may enhance lipophilicity and metabolic stability, while the ethanol substituent could improve aqueous solubility compared to non-polar analogs .
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-2-5-16(6-3-14)28-21-17(12-25-28)20(23-8-9-29)26-22(27-21)24-11-15-4-7-18-19(10-15)31-13-30-18/h2-7,10,12,29H,8-9,11,13H2,1H3,(H2,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNZWWYMSXQANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities, including anticancer properties.
- Pyrazolo[3,4-d]pyrimidine ring : Associated with various pharmacological effects.
- Amino and hydroxyl groups : Contributing to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant anticancer activities. For instance:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, as shown in studies where similar structures demonstrated potent inhibitory effects against various cancer cell lines .
- Mechanism of Action : The binding affinity to molecular targets such as enzymes or receptors suggests that the compound could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes:
- Monoamine Oxidase (MAO) : Compounds with similar structural features have been noted for their ability to selectively inhibit MAO-B, an enzyme implicated in neurodegenerative diseases. Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance inhibitory potency against MAO-B .
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Compound A | MAO-B | 0.009 µM |
| Compound B | MAO-A | 0.029 µM |
Antimicrobial Activity
Some derivatives of the benzo[d][1,3]dioxole moiety have also shown antimicrobial properties:
- Broad Spectrum Activity : Compounds exhibiting thioether linkages have demonstrated activity against a range of bacterial strains, indicating potential for development as antimicrobial agents.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step synthetic pathways:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions.
- Synthesis of Pyrazolo[3,4-d]pyrimidine : Often involves hydrazine derivatives.
- Coupling Reactions : To attach the amino and hydroxyl groups.
Research has highlighted the importance of structure–activity relationship (SAR) studies to optimize the biological activity of this compound. For example, variations in substituents on the pyrazolo ring can significantly affect enzyme inhibition and anticancer efficacy .
Comparison with Similar Compounds
Core Modifications
- Example 52 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences: Replaces the benzo[d][1,3]dioxole group with a sulfonamide-substituted phenyl ring and incorporates a chromenone moiety.
Substituent Variations at Position 6
- Compound 5a (): 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Key Differences: Lacks the benzo[d][1,3]dioxol-5-ylmethylamino group at position 6, instead having a simpler phenyl group.
Ethanolamine vs. Other Polar Groups
- Compound 14 (): 6-Substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Key Differences: Features a thiazolo[3,2-a]pyrimidine fused system and lacks the ethanolamine side chain. Impact: The thiazolo ring may increase rigidity and π-stacking interactions, while the absence of ethanolamine reduces solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
